MAM-2201 N-pentanoic acid metabolite is a potential metabolite of certain synthetic cannabinoids. There is limited information publicly available on the specific methods for its synthesis. However, some commercial suppliers offer MAM-2201 N-pentanoic acid metabolite as a research reference material [, , ].
Due to its potential presence as a metabolite of certain synthetic cannabinoids, MAM-2201 N-pentanoic acid metabolite may be useful in forensic toxicology or drug testing research. The availability of this compound as a reference material allows researchers to develop and validate analytical methods for detecting the parent drug or its metabolites in biological samples [, , ].
Understanding how synthetic cannabinoids are metabolized by the body is important for various reasons, including improving detection methods and assessing potential toxicity. Research has been conducted on the metabolism of various synthetic cannabinoids, and this research may inform our understanding of how MAM-2201 N-pentanoic acid metabolite is formed [, ].
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a synthetic compound characterized by its unique structure, which combines an indole moiety with a pentanoic acid chain and a 4-methylnaphthalene-1-carbonyl group. The chemical formula of this compound is C₂₅H₂₃N₁O₃, and it possesses a molecular weight of approximately 401.45 g/mol. The compound's structure can be visualized as an indole ring system linked to a pentanoic acid chain, with a carbonyl group derived from 4-methylnaphthalene, contributing to its potential biological activity and chemical reactivity.
The chemical reactivity of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid can be attributed to its functional groups. The carboxylic acid group (-COOH) allows for typical reactions such as esterification, where it can react with alcohols to form esters. Additionally, the carbonyl group can undergo nucleophilic addition reactions, while the indole moiety can participate in electrophilic aromatic substitution reactions. These reactions enable the synthesis of derivatives that may exhibit altered biological properties or enhanced pharmacological activities.
The synthesis of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid typically involves multi-step organic reactions. A common approach may include:
These steps require careful optimization of reaction conditions and purification techniques to obtain the desired product in high yield and purity.
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid has potential applications in medicinal chemistry due to its structural features that may confer therapeutic benefits. It could serve as a lead compound for developing new drugs targeting various diseases, particularly those involving inflammation or cancer. Additionally, its unique structure may allow for exploration in materials science or as a building block in synthetic organic chemistry.
Interaction studies involving 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid could focus on its binding affinity to specific receptors or enzymes relevant to disease pathways. Techniques such as molecular docking simulations and in vitro binding assays would be instrumental in characterizing these interactions. Understanding these interactions is crucial for assessing the compound's potential efficacy and safety profile in therapeutic applications.
Several compounds share structural similarities with 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
JWH-122 N-Pentanoic Acid | Indole structure with a pentanoic acid side chain | Known for cannabinoid-like effects |
MAM-2201 N-Pentanoic Acid Metabolite | Similar pentanoic acid backbone | Metabolite of synthetic cannabinoid |
5-3-(1-Naphthoyl)-1H-indol-1-ylpentanoic acid | Heavy isotope labeling on the side chain | Used for tracing studies in metabolism |
These compounds highlight the diversity within this class of molecules while showcasing the unique combination of features present in 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid that may contribute to its distinct biological properties and potential applications in drug development.
The molecular formula of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is C₂₅H₂₃NO₃, with a molecular weight of 385.5 g/mol . Its structure comprises three distinct moieties:
The compound’s SMILES notation is CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
, and its InChIKey is CXHVTSVFMMQERU-UHFFFAOYSA-N
. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the indole-naphthoyl system and the extended conformation of the pentanoic acid side chain .
Naphthoylindoles emerged in the 1990s through the work of John W. Huffman at Clemson University, who synthesized them to study cannabinoid receptor interactions . Early compounds like JWH-018 (1-pentyl-3-(1-naphthoyl)indole) demonstrated high affinity for CB₁ and CB₂ receptors, sparking interest in their therapeutic potential . However, unauthorized use in synthetic cannabinoid products (e.g., "Spice") led to widespread regulatory scrutiny by the 2010s .
The IUPAC name 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid follows systematic rules:
The compound belongs to three overlapping classes:
The compound bridges two structural families:
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid possesses the molecular formula C₂₅H₂₃NO₃, representing a complex organic molecule with distinct structural characteristics [1] [7] [9]. The compound exhibits a molecular weight of 385.5 grams per mole, with an exact mass determination of 385.15214353 Daltons [1] [2] [15]. The Chemical Abstracts Service registry number for this compound is 1537889-09-0, providing unique identification within chemical databases [7] [9] [15].
The molecular composition includes twenty-five carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [7] [9]. The International Chemical Identifier Key is designated as CXHVTSVFMMQERU-UHFFFAOYSA-N, facilitating computational chemistry applications and database searches [1] [7] [9]. The simplified molecular-input line-entry system representation is CC1=C2C=CC=CC2=C(C=C1)C(=O)C3=CN(CCCCC(O)=O)C4=C3C=CC=C4 [1] [9].
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₃NO₃ |
Molecular Weight (g/mol) | 385.5 |
Exact Mass (Da) | 385.15214353 |
Chemical Abstracts Service Number | 1537889-09-0 |
International Chemical Identifier Key | CXHVTSVFMMQERU-UHFFFAOYSA-N |
The molecular architecture of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid encompasses multiple interconnected aromatic systems and functional groups [1] [2]. The compound contains a total of twenty-nine heavy atoms with seven rotatable bonds, contributing to its conformational flexibility [2]. The structural framework includes three distinct aromatic ring systems: an indole heterocycle, a naphthalene system, and the combined benzene portion of the indole structure [1] [2].
The indole moiety serves as the central structural component, featuring a nitrogen-containing five-membered pyrrole ring fused to a benzene ring [2] [21]. This heterocyclic system connects to a pentanoic acid chain through the nitrogen atom at position one of the indole ring [1] [2]. The naphthalene component bears a methyl substituent at the fourth position and connects to the indole system via a carbonyl linkage at the third position of the indole ring [1] [9].
Functional group analysis reveals the presence of a carboxylic acid group (-COOH) at the terminal position of the pentyl chain [1] [2]. An aromatic ketone functionality (C=O) serves as the connecting bridge between the indole and methylnaphthalene components [1] [9]. The molecule exhibits one hydrogen bond donor corresponding to the carboxylic acid proton and three hydrogen bond acceptor sites encompassing the carbonyl oxygen atoms and the carboxylate oxygen atoms [2].
Structural Feature | Count/Description |
---|---|
Heavy Atom Count | 29 |
Rotatable Bond Count | 7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Aromatic Rings | 3 |
Functional Groups | Carboxylic acid, aromatic ketone, indole, naphthalene |
The stereochemical profile of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid indicates an achiral molecular structure with no defined stereocenters [1]. The compound exhibits zero stereogenic centers out of zero possible positions, confirming the absence of asymmetric carbon atoms [1]. Furthermore, the molecular structure contains no E/Z geometric isomerism centers, indicating that all double bonds present are either within aromatic systems or do not permit geometric isomerism [1].
The achiral nature of this compound eliminates concerns regarding enantiomeric forms and optical activity [1]. The molecular framework maintains planarity within the aromatic regions while allowing conformational flexibility through the pentyl chain rotation [2]. The absence of stereochemical complexity simplifies analytical characterization and ensures consistent molecular behavior across different synthetic preparations [1].
The spatial arrangement of functional groups follows predictable patterns based on aromatic system geometries [2]. The indole and naphthalene rings maintain coplanar or near-coplanar orientations due to the conjugated carbonyl bridge, while the pentanoic acid chain extends away from the aromatic core [1] [2].
Stereochemical Parameter | Value |
---|---|
Stereochemistry Classification | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Optical Activity | None |
Enantiomeric Forms | Not applicable |
The solubility characteristics of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reflect its substantial lipophilic character combined with a hydrophilic carboxylic acid terminus [15]. The compound demonstrates limited aqueous solubility due to the extensive aromatic framework and hydrophobic nature of the naphthalene and indole systems [15]. Laboratory studies indicate solubility in dimethyl sulfoxide at concentrations of 20 milligrams per milliliter and in dimethylformamide at 13 milligrams per milliliter [15].
Organic solvent compatibility varies significantly across different chemical classes [15]. Ethanol solubility reaches approximately 0.3 milligrams per milliliter, while aqueous buffer systems containing dimethyl sulfoxide and phosphate-buffered saline achieve 0.5 milligrams per milliliter [15]. The polar surface area calculation yields 59.3 square Angstroms, reflecting the contribution of oxygen and nitrogen atoms to molecular polarity [2] [7].
The topological polar surface area value indicates moderate polar character despite the predominant hydrophobic framework [2] [7]. This parameter influences membrane permeability and bioavailability predictions in pharmaceutical applications [2]. The extended aromatic system contributes to π-π stacking interactions that may affect crystallization and solid-state properties [15].
Solvent System | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide | 20.0 |
Dimethylformamide | 13.0 |
Dimethyl sulfoxide:Phosphate-buffered saline (1:1) | 0.5 |
Ethanol | 0.3 |
Water | < 0.1 |
The ionization behavior of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid centers on the carboxylic acid functional group, which represents the primary ionizable site within the molecular structure [25] [26]. Carboxylic acids typically exhibit pKa values ranging from 3.5 to 5.0, with substitution patterns significantly influencing acidity [26] [28] [29]. The pentanoic acid chain in this compound is expected to demonstrate a pKa value approximately 4.5 to 4.8, consistent with aliphatic carboxylic acids [28] [29].
The indole nitrogen atom exhibits very weak basicity with a pKa value around -3.5, indicating minimal protonation under physiological conditions [21] [31]. This characteristic ensures that the indole moiety remains largely unprotonated across typical pH ranges encountered in biological systems [21]. The aromatic ketone functionality does not contribute significantly to ionization behavior under normal conditions [26].
Electronic effects from the aromatic substituents may moderately influence the carboxylic acid pKa through inductive and resonance mechanisms [26] [29]. The electron-withdrawing nature of the aromatic ketone system could slightly decrease the pKa value compared to unsubstituted pentanoic acid [26]. Temperature variations affect ionization equilibria, with typical temperature coefficients for carboxylic acids ranging from 0.0 to 0.3 pKa units per degree Celsius [28].
Ionizable Group | Estimated pKa | Ionization Behavior |
---|---|---|
Carboxylic Acid | 4.5 ± 0.3 | Primary ionization site |
Indole Nitrogen | -3.5 | Minimal protonation |
Aromatic Ketone | Not applicable | No ionization under normal conditions |
The octanol-water partition coefficient (LogP) of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reflects its predominantly lipophilic character [2] [7]. Computational predictions estimate a LogP value of approximately 5.1, indicating strong preference for organic phases over aqueous environments [7]. This high lipophilicity results from the extensive aromatic framework comprising both indole and naphthalene ring systems [2] [7].
The XLogP3-AA computational method yields a value of 4.7, providing additional confirmation of the compound's lipophilic nature [2]. These values place the compound within the range typically associated with limited aqueous solubility and potential membrane permeability [2] [38]. The presence of the carboxylic acid group provides the only significant hydrophilic contribution to the overall partition behavior [2].
Distribution coefficients at physiological pH would differ from the neutral LogP due to ionization of the carboxylic acid group [30]. At pH 7.4, partial ionization would reduce the effective lipophilicity, potentially decreasing the distribution coefficient by 1-2 log units [30]. The high rotatable bond count of seven suggests conformational flexibility that may influence partition behavior in different solvent systems [2].
Temperature dependence of partition coefficients typically follows van't Hoff relationships, with most organic compounds showing decreased LogP values at elevated temperatures [39]. The aromatic nature of this compound suggests relatively stable partition behavior across moderate temperature ranges [39].
Parameter | Value | Method |
---|---|---|
LogP (calculated) | 5.1 ± 0.5 | Structure-based prediction |
XLogP3-AA | 4.7 | Computational algorithm |
Distribution coefficient (pH 7.4) | ~3.5-4.0 | Estimated from pKa |
Lipophilicity classification | High | Based on LogP > 4 |
The thermal stability characteristics of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid depend primarily on the stability of its constituent functional groups and aromatic systems [6] [18]. Aromatic compounds generally exhibit enhanced thermal stability compared to aliphatic analogs due to resonance stabilization [18]. The indole and naphthalene ring systems provide significant thermal stability to the molecular framework [18].
The carboxylic acid functional group represents a potential site of thermal decomposition, typically undergoing decarboxylation at elevated temperatures [18]. Melting point data for this specific compound has not been experimentally determined, but structural analogs suggest values in the range of 120-180 degrees Celsius [6] [18]. The crystalline form and purity significantly influence thermal transition temperatures [6].
Thermogravimetric analysis would provide definitive thermal stability profiles, including decomposition onset temperatures and mass loss patterns [18]. The multiple aromatic rings suggest thermal stability extending beyond 200 degrees Celsius before significant decomposition occurs [18]. Storage recommendations typically specify temperatures below 25 degrees Celsius to maintain chemical integrity over extended periods [15].
Differential scanning calorimetry would reveal glass transition temperatures and crystalline melting behaviors [18]. The molecular weight and aromatic content suggest moderate to high thermal stability under normal storage and handling conditions [15] [18]. Degradation pathways likely involve initial decarboxylation followed by aromatic ring fragmentation at higher temperatures [18].
Thermal Parameter | Estimated Range | Notes |
---|---|---|
Melting Point | 120-180°C | Based on structural analogs |
Decomposition Onset | > 200°C | Typical for aromatic compounds |
Storage Temperature | < 25°C | Recommended for stability |
Glass Transition | Not determined | Requires experimental analysis |
The comprehensive spectroscopic characterization of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid represents a critical component in understanding the structural and electronic properties of this synthetic cannabinoid metabolite. This compound, with molecular formula C₂₅H₂₃NO₃ and molecular weight 385.5 g/mol, exhibits characteristic spectroscopic signatures across multiple analytical techniques that provide detailed insights into its molecular architecture and electronic configuration.
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation technique for 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid, providing detailed information about the hydrogen and carbon environments within the molecule. The complex aromatic system, combined with the aliphatic pentanoic acid chain, generates distinctive spectroscopic patterns that enable unambiguous structural assignment.
The proton nuclear magnetic resonance spectrum of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reveals characteristic resonance patterns that reflect the diverse chemical environments present within the molecular structure [1] [2]. The carboxylic acid proton exhibits the most distinctive signal, appearing as a broad singlet in the range of 10-12 ppm due to the highly deshielded nature of the acidic hydrogen [2] [3]. This extreme downfield chemical shift results from the combined effects of oxygen electronegativity and the anisotropic deshielding effect of the carbonyl group [4].
The aromatic proton regions display complex multipicity patterns characteristic of substituted naphthalene and indole ring systems. The naphthalene protons typically resonate between 7.4-8.5 ppm, with the protons ortho to the carbonyl group experiencing additional deshielding due to the electron-withdrawing nature of the acyl substituent [5] [6]. The 4-methyl group on the naphthalene ring appears as a sharp singlet around 2.6-2.8 ppm, providing a distinctive marker for this structural feature [7].
The indole ring protons contribute additional complexity to the aromatic region, with the indole H-2 proton typically appearing around 7.6-7.8 ppm as a characteristic singlet [1] [8]. The remaining indole protons appear as overlapping multiplets in the 7.1-7.4 ppm region, requiring two-dimensional NMR techniques for complete assignment.
The aliphatic pentanoic acid chain generates a series of triplets and multiplets in the 1.2-4.2 ppm region. The N-methylene protons adjacent to the indole nitrogen appear as a triplet around 4.1 ppm, while the remaining methylene groups of the pentyl chain exhibit characteristic patterns with chemical shifts that decrease with distance from the electron-withdrawing nitrogen atom [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environments of all carbon atoms within 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid [10] [11]. The carbonyl carbon of the naphthalene acyl group represents the most downfield signal, typically appearing between 190-200 ppm, characteristic of aromatic ketone carbonyls [10]. The carboxylic acid carbonyl carbon appears in the 165-180 ppm region, slightly upfield from the aromatic ketone due to the different electronic environment [2] [4].
The aromatic carbon signals populate the 120-140 ppm region, with the quaternary carbons of the naphthalene and indole systems appearing at the downfield edge of this range [12] [6]. The 4-methyl carbon of the naphthalene ring typically resonates around 19-21 ppm, providing a clear aliphatic signal that aids in structural confirmation [5].
The pentanoic acid chain carbons exhibit a characteristic pattern of signals between 20-45 ppm, with the α-carbon to the carboxylic acid group appearing most downfield around 33-35 ppm due to the deshielding effect of the carbonyl group [13]. The N-methylene carbon directly attached to the indole nitrogen appears around 43-45 ppm, reflecting the electron-withdrawing influence of the aromatic nitrogen [14].
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for the complete structural elucidation of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid [15] [16]. Correlation spectroscopy (COSY) experiments establish proton-proton connectivities within both the aromatic and aliphatic regions, enabling the assignment of overlapping signals in the complex aromatic multipets [15].
Heteronuclear multiple bond correlation (HMBC) experiments prove particularly valuable for establishing long-range carbon-hydrogen connectivities across the aromatic systems [17] [15]. These experiments confirm the connectivity between the naphthalene carbonyl carbon and the indole C-3 position, providing definitive evidence for the acylation site. Additionally, HMBC correlations establish the connection between the indole nitrogen and the pentanoic acid chain, confirming the N-alkylation pattern [15].
Heteronuclear single quantum coherence (HSQC) experiments provide direct one-bond carbon-hydrogen correlations, facilitating the assignment of all protonated carbons within the molecule [15]. These experiments are particularly useful for distinguishing between overlapping aromatic signals and confirming the assignments of the aliphatic chain carbons.
Mass spectrometry analysis of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid provides molecular weight confirmation and detailed fragmentation information that supports structural characterization and enables forensic identification [18] [19]. The molecular ion peak appears at m/z 386 [M+H]⁺ under positive ion electrospray ionization conditions, confirming the molecular formula C₂₅H₂₃NO₃ [20].
The mass spectrometric fragmentation of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid follows predictable pathways based on the electronic structure and bonding patterns within the molecule [21] [22]. The base peak typically appears at m/z 169, corresponding to the 4-methylnaphthalene carbonyl fragment generated by cleavage at the indole-carbonyl bond [18]. This fragmentation represents an α-cleavage adjacent to the carbonyl group, a well-established fragmentation pattern for aromatic ketones [21].
A significant fragment ion at m/z 270 results from the loss of the pentanoic acid side chain (116 mass units), indicating facile cleavage of the N-alkyl bond under electron ionization conditions [18] [23]. This fragmentation pattern is characteristic of N-alkylated indole derivatives and provides diagnostic information for structural identification [24].
Additional characteristic fragments include the 4-methylnaphthalene fragment at m/z 141 (loss of CO from the acyl fragment), the indole fragment at m/z 117, and the naphthalene fragment at m/z 128 (loss of the methyl group) [21] [25]. The phenyl cation at m/z 77 represents a common aromatic fragmentation product observed in many polyaromatic compounds [22].
High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and enhance the confidence of structural assignments [19]. The exact mass of the protonated molecular ion [M+H]⁺ for 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is 386.1751, calculated from the molecular formula C₂₅H₂₄NO₃⁺ [19].
Fragment ion accurate masses provide additional confirmation of proposed fragmentation pathways. The base peak at m/z 169.0653 corresponds to the elemental composition C₁₂H₉O⁺ for the 4-methylnaphthalene carbonyl fragment, while the m/z 270.1489 fragment exhibits the composition C₁₉H₁₈NO⁺ for the molecule minus the pentanoic acid chain [19].
High-resolution tandem mass spectrometry (MS/MS) experiments enable detailed fragmentation pathway studies under controlled collision-induced dissociation conditions [19]. These experiments provide information about the relative stabilities of different bonds within the molecule and can distinguish between isomeric structures based on their unique fragmentation patterns.
Infrared spectroscopy analysis of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reveals characteristic vibrational frequencies that provide functional group identification and structural confirmation [26] [27]. The carboxylic acid functionality exhibits two distinctive absorption bands: a broad O-H stretching absorption spanning 2500-3300 cm⁻¹ and a C=O stretching absorption around 1710 cm⁻¹ [2] [3]. The broad nature of the O-H stretch reflects hydrogen bonding interactions in the solid state, typically involving dimeric carboxylic acid associations [3].
The aromatic ketone carbonyl group produces a characteristic C=O stretching absorption around 1650-1680 cm⁻¹, distinguishable from the carboxylic acid carbonyl by its higher frequency and sharper profile [28] [27]. This absorption reflects the conjugation of the carbonyl group with the naphthalene aromatic system, which slightly lowers the stretching frequency compared to non-conjugated ketones.
Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region as multiple bands of medium to strong intensity, characteristic of the polyaromatic indole and naphthalene ring systems [26] [29]. The C-H stretching absorptions of the aromatic systems produce sharp bands around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pentanoic acid chain and 4-methyl group appear as multiple bands in the 2800-3000 cm⁻¹ region [27].
Ultraviolet-visible spectroscopy of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid reveals electronic transitions characteristic of the extended aromatic conjugation system [30] [28]. The compound exhibits strong absorption in the ultraviolet region with λmax values typically appearing between 280-320 nm, corresponding to π→π* transitions within the conjugated aromatic framework [28] [31].
The naphthalene chromophore contributes characteristic fine structure to the UV spectrum, with vibronic bands appearing as partially resolved multipets in the 280-300 nm region [28]. The indole chromophore adds additional absorption features, typically appearing as a broad band around 250-280 nm with characteristic vibronic structure [30].
The carbonyl group connecting the naphthalene and indole systems enables extended conjugation that bathochromically shifts the absorption maximum compared to the individual chromophores [28]. This red shift provides evidence for electronic communication between the aromatic systems through the carbonyl bridge.
Molar absorptivity values for similar indole-naphthalene conjugated systems typically range from 20,000-50,000 M⁻¹cm⁻¹, reflecting the strong electronic transitions within the polyaromatic framework [30]. The extinction coefficient provides quantitative information about the electronic transition probabilities and can be used for concentration determinations in solution.
X-ray crystallographic analysis of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid provides definitive three-dimensional structural information and reveals intermolecular packing arrangements in the solid state [32] [26]. Single crystal diffraction studies typically reveal monoclinic or triclinic crystal systems with unit cell parameters reflecting the molecular dimensions and packing efficiency [33].
The molecular geometry determined by X-ray crystallography confirms the planarity of the indole and naphthalene ring systems, with the carbonyl group maintaining coplanarity with the naphthalene system to maximize orbital overlap [26] [33]. The pentanoic acid chain typically adopts an extended conformation to minimize steric interactions with the aromatic framework.
Intermolecular hydrogen bonding interactions between carboxylic acid groups lead to the formation of dimeric units in the crystal lattice, consistent with the characteristic O-H⋯O=C hydrogen bond pattern observed in carboxylic acid structures [26]. These hydrogen bonding interactions significantly influence the crystal packing and may affect the physical properties of the crystalline material.